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Compound of Interest

Compound Name: LY2922470

Cat. No.: B608727 Get Quote

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of LY2922470, a potent and selective agonist of the G protein-coupled

receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document is

intended for researchers, scientists, and drug development professionals interested in the

therapeutic potential of GPR40 modulation.

Chemical Structure and Properties
LY2922470 is a synthetic small molecule belonging to the class of tetrahydroquinoline acid

derivatives.[1] Its chemical structure and key properties are summarized below.

Chemical Structure:

(S)-3-(4-((5-((8-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophen-2-

yl)methoxy)phenyl)hex-4-ynoic acid[2]

Table 1: Chemical and Physical Properties of LY2922470
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Property Value Reference

CAS Number 1423018-12-5 [2][3]

Molecular Formula C28H29NO4S [2][3][4]

Molecular Weight 475.60 g/mol [2][3][4]

IUPAC Name

(S)-3-(4-((5-((8-methoxy-3,4-

dihydroquinolin-1(2H)-

yl)methyl)thiophen-2-

yl)methoxy)phenyl)hex-4-ynoic

acid

[2]

SMILES

COC1=C(N(CC2=CC=C(COC

3=CC=C(--INVALID-LINK--

CC(O)=O)C=C3)S2)CCC4)C4

=CC=C1

[3]

Solubility
Soluble in DMSO (≥ 125

mg/mL)
[3][4]

Appearance Solid [5]

Mechanism of Action and Signaling Pathways
LY2922470 acts as a potent agonist at the GPR40 receptor, which is highly expressed in

pancreatic β-cells.[1] The activation of GPR40 by its agonists leads to the potentiation of

glucose-stimulated insulin secretion (GSIS).[1] This glucose-dependent activity makes GPR40

an attractive target for the treatment of type 2 diabetes mellitus (T2DM) with a potentially lower

risk of hypoglycemia compared to other insulin secretagogues.[6]

The signaling cascade initiated by LY2922470 binding to GPR40 is multifaceted, involving both

G-protein-dependent and independent pathways.

Gq-Mediated Pathway: GPR40 primarily couples to the Gαq subunit of heterotrimeric G

proteins.[7] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in

turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate
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(IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from

the endoplasmic reticulum, a key signal for insulin granule exocytosis.[6]

β-Arrestin Pathway: LY2922470 has also been shown to be a potent activator of β-arrestin

recruitment to the GPR40 receptor.[3] This pathway, while not fully elucidated, is thought to

contribute to the overall signaling and regulatory effects of the receptor. Some studies

suggest that β-arrestin signaling may be linked to the in vivo efficacy of GPR40 agonists.[3]

Below is a diagram illustrating the primary signaling pathways activated by LY2922470.
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GPR40 Signaling Pathway Activated by LY2922470.

Biological Activity and Efficacy
LY2922470 has demonstrated potent and selective agonist activity at human, mouse, and rat

GPR40 receptors. Its biological efficacy has been characterized in a variety of in vitro and in

vivo models.

Table 2: In Vitro Potency of LY2922470
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Assay Species EC50 (nM) Reference

Calcium Flux Human 7 [8]

Calcium Flux Mouse 1 [8]

Calcium Flux Rat 3 [8]

β-Arrestin Recruitment Human 7 [4]

β-Arrestin Recruitment Mouse 1 [4]

β-Arrestin Recruitment Rat 3 [4]

In preclinical studies, LY2922470 has been shown to dose-dependently reduce glucose levels

and significantly increase insulin and glucagon-like peptide-1 (GLP-1) secretion.[1]

Furthermore, research has indicated that LY2922470 may have protective effects against

ischemic stroke and can modulate inflammatory reactions in vascular endothelial cells.[7][9]

Experimental Protocols
Detailed experimental protocols for the assays mentioned are crucial for the replication and

extension of these findings. While the primary literature provides an overview of the methods

used, the following sections outline generalized protocols based on the available information

and standard laboratory practices.

GPR40 Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration upon GPR40

activation.

Methodology:

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human,

mouse, or rat GPR40 receptor are cultured in appropriate media (e.g., DMEM with 10%

FBS).

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and

grown to confluence.
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Dye Loading: The culture medium is removed, and cells are incubated with a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt

Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes) at 37°C.

Compound Addition: The dye-containing buffer is removed, and cells are washed. A baseline

fluorescence reading is taken using a fluorescence plate reader. LY2922470, at various

concentrations, is then added to the wells.

Fluorescence Measurement: The fluorescence intensity is measured immediately and

continuously for a defined period to capture the peak calcium response.

Data Analysis: The change in fluorescence is calculated relative to the baseline. EC50

values are determined by fitting the concentration-response data to a sigmoidal dose-

response curve.

β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR40 receptor.

Methodology:

Assay Principle: A common method utilizes an enzyme fragment complementation assay

(e.g., DiscoveRx PathHunter). In this system, the GPR40 receptor is tagged with a small

enzyme fragment (ProLink), and β-arrestin is fused to the larger enzyme acceptor (EA).

Upon agonist-induced recruitment, the fragments combine to form an active enzyme that

hydrolyzes a substrate to produce a chemiluminescent signal.

Cell Culture and Plating: Cells engineered for the β-arrestin assay are cultured and plated as

described for the calcium flux assay.

Compound Incubation: LY2922470 at various concentrations is added to the cells and

incubated for a specific duration (e.g., 90 minutes) at 37°C.

Signal Detection: The detection reagents are added according to the manufacturer's

protocol, and the plate is incubated to allow for signal development.

Luminescence Measurement: The chemiluminescent signal is read using a luminometer.
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Data Analysis: EC50 values are calculated from the concentration-response curves.

In Vivo Glucose Tolerance and GLP-1 Secretion
These studies assess the effect of LY2922470 on glucose metabolism and incretin hormone

secretion in animal models.

Methodology:

Animal Model: C57BL/6 mice are commonly used.[3] Animals are acclimatized and fasted

overnight before the experiment.

Compound Administration: LY2922470 is formulated in a suitable vehicle (e.g., 20%

Captisol) and administered orally (p.o.) at various doses.[3]

Glucose Challenge (for Oral Glucose Tolerance Test - OGTT): At a specified time post-

compound administration (e.g., 30-60 minutes), a glucose solution is administered orally.

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120

minutes) post-glucose challenge.

Analyte Measurement:

Glucose: Blood glucose levels are measured using a glucometer.

Insulin and GLP-1: Plasma is separated from blood samples, and insulin and active GLP-1

levels are quantified using specific ELISA kits.

Data Analysis: The area under the curve (AUC) for glucose and the levels of insulin and

GLP-1 are calculated and compared between treatment groups.

The following diagram outlines a typical workflow for an in vivo study.
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Workflow for an Oral Glucose Tolerance Test.

Conclusion
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LY2922470 is a well-characterized, potent, and selective GPR40 agonist with demonstrated

efficacy in preclinical models of type 2 diabetes. Its mechanism of action, involving the

potentiation of glucose-stimulated insulin secretion through Gq- and potentially β-arrestin-

mediated pathways, highlights its therapeutic potential. Further research into its diverse

biological effects, including potential neuroprotective and anti-inflammatory properties, is

warranted. The experimental protocols outlined in this guide provide a foundation for future

investigations into the pharmacology of LY2922470 and other GPR40 agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608727#chemical-structure-and-properties-of-
ly2922470]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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